molecular formula C8H9NO5 B1653644 5-(hydroxymethyl)-2-methoxy-4-nitrophenol CAS No. 187673-19-4

5-(hydroxymethyl)-2-methoxy-4-nitrophenol

Cat. No.: B1653644
CAS No.: 187673-19-4
M. Wt: 199.16 g/mol
InChI Key: BREHZRPAACNKTR-UHFFFAOYSA-N
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Description

Significance of Phenolic Compounds in Organic Chemistry Research

Phenolic compounds are a major class of organic molecules defined by a hydroxyl (—OH) group attached directly to an aromatic ring. britannica.com This structural feature confers a unique set of properties that makes them profoundly significant in organic chemistry. Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the corresponding phenolate (B1203915) anion, where the negative charge is delocalized over the aromatic ring. britannica.comlibretexts.org This acidity is a cornerstone of their chemical reactivity.

The significance of phenolic compounds is vast and multifaceted:

Synthetic Intermediates: They are versatile precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, polymers, and dyes. britannica.comoregonstate.edu For instance, phenol (B47542) itself is a starting material for plastics and drugs like aspirin. britannica.com

Biological and Antioxidant Properties: Many naturally occurring and synthetic phenolic compounds exhibit potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. wisdomlib.orgwisdomlib.orgijhmr.comresearchgate.net Their ability to scavenge free radicals makes them valuable in the food industry as natural preservatives and in cosmetics. numberanalytics.com

Structural Motifs: The phenol ring is a fundamental building block in numerous natural products, such as flavonoids and lignans, and in essential biomolecules like the amino acid tyrosine. oregonstate.edunumberanalytics.com

Research into phenolic compounds continues to be a vibrant area, driven by the need for new synthetic methodologies and the exploration of their diverse biological functions. researchgate.net

Overview of Nitroaromatic Compounds in Advanced Chemical Synthesis

Nitroaromatic compounds, characterized by one or more nitro (—NO₂) groups bonded to an aromatic ring, are indispensable in modern organic synthesis. numberanalytics.com The nitro group is a powerful electron-withdrawing group, which profoundly influences the electronic properties of the aromatic system. numberanalytics.comnih.gov This electronic effect is key to their utility.

The role of nitroaromatic compounds in advanced chemical synthesis includes:

Versatile Intermediates: They are foundational materials for producing a wide range of industrial chemicals, including dyes, polymers, pesticides, and pharmaceuticals. numberanalytics.comnih.govnih.gov

Activation for Nucleophilic Substitution: The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, a crucial reaction in synthetic chemistry. numberanalytics.com

Precursors to Aromatic Amines: One of the most important transformations of nitroaromatics is their reduction to aromatic amines. numberanalytics.com Aromatic amines are themselves vital starting materials for azo dyes and a multitude of pharmaceutical agents. numberanalytics.comnumberanalytics.com

The synthesis of nitroaromatic compounds is typically achieved through nitration, often using a mixture of nitric and sulfuric acids, although milder and more selective methods using other nitrating agents have been developed. researchgate.net Their versatility ensures they remain a central class of compounds in both industrial and laboratory-scale synthesis. numberanalytics.comresearchgate.net

Structural Context of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol within the Chemical Landscape of Substituted Phenols

The compound this compound is a highly substituted phenol, integrating several functional groups that define its chemical character. nih.govchemspider.com Its structure places it at the intersection of several important chemical subgroups.

The key structural features are:

Phenolic Core: The foundational hydroxyl group attached to the benzene (B151609) ring.

Nitro Group (—NO₂): Positioned at carbon 4, para to the hydroxyl group. As a strong electron-withdrawing group, it significantly increases the acidity of the phenolic proton by stabilizing the resulting phenolate anion. libretexts.org

Methoxy (B1213986) Group (—OCH₃): Located at carbon 2 (ortho to the hydroxyl group). This group is generally electron-donating through resonance but can also be weakly electron-withdrawing through induction. Its presence makes the compound a derivative of guaiacol (B22219) (2-methoxyphenol).

Hydroxymethyl Group (—CH₂OH): Attached at carbon 5. This group introduces an alcoholic hydroxyl function, making the molecule a bifunctional alcohol (both a phenol and a primary alcohol).

The specific arrangement of these substituents creates a unique electronic and steric environment on the aromatic ring. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, along with the reactive hydroxymethyl group, suggests that this compound could serve as a versatile building block in organic synthesis. It belongs to the broad family of substituted phenols, which are studied for their tailored physical, chemical, and biological properties that arise from the specific nature and position of their ring substituents. canada.cacanada.ca

Chemical Properties of this compound

The following table summarizes the key computed chemical and physical properties of the compound.

PropertyValueSource
IUPAC Name 4-(hydroxymethyl)-2-methoxy-5-nitrophenolPubChem nih.gov
Molecular Formula C₈H₉NO₅PubChem nih.gov
Molecular Weight 199.16 g/mol PubChem nih.gov
Exact Mass 199.04807239 DaPubChem nih.gov
Hydrogen Bond Donor Count 2PubChem nih.gov
Hydrogen Bond Acceptor Count 5PubChem nih.gov
Rotatable Bond Count 2PubChem nih.gov
Topological Polar Surface Area 95.5 ŲPubChem nih.gov
Complexity 204PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)-2-methoxy-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-3,10-11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREHZRPAACNKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466122
Record name Benzenemethanol, 5-hydroxy-4-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187673-19-4
Record name Benzenemethanol, 5-hydroxy-4-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 5 Hydroxymethyl 2 Methoxy 4 Nitrophenol

Strategies for Hydroxymethyl and Methoxy (B1213986) Group Incorporation on Aromatic Rings

The introduction of hydroxymethyl and methoxy groups onto aromatic rings is a fundamental aspect of organic synthesis. For the target molecule, strategies would likely involve either starting with a methoxy-substituted phenol (B47542) and then introducing the hydroxymethyl and nitro groups, or vice-versa.

The hydroxymethylation of phenols can be achieved through reactions with formaldehyde, often under basic or acidic conditions. For instance, the reaction of 2-methoxyphenol (guaiacol) with formaldehyde can yield vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), demonstrating the introduction of a hydroxymethyl group. taylorfrancis.com The conditions of these reactions can be optimized to favor mono-hydroxymethylation. mdpi.com

The methoxy group is typically introduced by the methylation of a hydroxyl group on the phenol ring. wikipedia.org This is often accomplished using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. In nature, this process is catalyzed by O-methyltransferases. wikipedia.org

Nitro-substituted phenols are versatile precursors in organic synthesis. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution but also activates it for nucleophilic aromatic substitution. nih.gov However, for introducing a hydroxymethyl group via electrophilic substitution, the presence of the activating hydroxyl and methoxy groups would likely direct the incoming electrophile.

Functionalization can also involve the reduction of the nitro group to an amino group, which can then be further modified. This transformation makes nitro-substituted phenols valuable intermediates for a wide range of more complex molecules. acs.orgwikipedia.org

The nitration of phenols is a classic electrophilic aromatic substitution reaction. Controlling the position of the incoming nitro group (regioselectivity) is critical, especially in polysubstituted systems. The hydroxyl group is a strong activating and ortho-, para-directing group. When a methoxy group is also present, the directing effects become more complex.

Various nitrating agents and conditions have been developed to achieve high regioselectivity. These include mixtures of nitric acid and sulfuric acid, metal nitrates, and milder reagents to avoid oxidation and the formation of undesired isomers. dergipark.org.tr For example, the nitration of phenol with dilute nitric acid typically yields a mixture of 2-nitrophenol and 4-nitrophenol (B140041). wikipedia.org The choice of solvent and catalyst can significantly influence the ortho-to-para isomer ratio. tandfonline.comresearchgate.net In a system like 2-methoxyphenol, the nitration would be directed to the positions ortho and para to the hydroxyl group.

Nitrating Agent/SystemSubstrateKey Feature
NH4NO3 / KHSO4PhenolsProvides good yields and high regioselectivity for ortho-nitration. dergipark.org.tr
Metal Nitrates (e.g., Cu(NO3)2, Fe(NO3)3)PhenolsCan offer high selectivity for the para isomer depending on the solvent.
Dilute Nitric AcidPhenolClassic method, produces a mixture of ortho and para isomers. wikipedia.org
Sr(NO3)2 / H2SO4-silicaPhenolsAchieves regioselective nitration under solvent-free conditions. researchgate.net

Pathways to Related Phenolic Compounds with Hydroxymethyl and Methoxy Substituents

The synthesis of related compounds provides valuable insight into the potential synthetic routes for 5-(hydroxymethyl)-2-methoxy-4-nitrophenol. These analogs often share common intermediates and synthetic strategies.

The synthesis of the isomeric compound 4-(hydroxymethyl)-2-methoxy-6-nitrophenol involves similar strategic considerations. This compound, an analog of the target molecule, requires the introduction of the same functional groups but with a different substitution pattern. lookchem.com The synthesis would likely proceed through the nitration of vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), where the directing effects of the hydroxyl and methoxy groups would favor nitration at the position ortho to the hydroxyl group.

In industrial settings, the preparation of nitrophenol derivatives is often a key step in the synthesis of pharmaceuticals and other fine chemicals. google.com While specific processes for 2-hydroxymethyl-4-nitrophenol are not widely published, the general approach often involves protecting the highly reactive phenol group before nitration to achieve better selectivity and yield. For instance, the phenol can be converted to an ester, which is then nitrated, followed by hydrolysis to regenerate the hydroxyl group. google.com This strategy prevents oxidation and unwanted side reactions during nitration.

Derivatization Reactions Involving this compound Scaffolds

The presence of reactive functional groups on the this compound scaffold opens avenues for a variety of derivatization reactions. These modifications can lead to the generation of novel compounds with potentially interesting chemical and physical properties.

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone researchgate.netnih.gov. This reaction is often facilitated by acid catalysis and the removal of water to drive the equilibrium towards the product nih.gov. The aldehyde functionality, if present or introduced into a phenolic system, serves as a key handle for such transformations.

In systems analogous to the potential aldehyde precursor of this compound, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives, Schiff base formation is a well-established derivatization strategy. For instance, the condensation of salicylaldehyde with o-phenylenediamine is a known method for synthesizing Schiff base ligands researchgate.net. Similarly, isovanillin has been reacted with various amines, including N1,N1-dimethylbenzene-1,4-diamine and 2-aminophenol, to produce Schiff bases, with reactions often carried out using microwave irradiation to enhance efficiency nih.gov.

The general reaction conditions for the synthesis of Schiff bases from phenolic aldehydes involve refluxing the reactants in a suitable solvent, such as ethanol or methanol researchgate.netresearchgate.net. The resulting Schiff bases are often crystalline solids and can be characterized by various spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR. The formation of the imine bond is typically confirmed by the appearance of a characteristic stretching vibration in the FT-IR spectrum and a specific signal in the NMR spectra nih.gov.

Table 1: Examples of Schiff Base Condensation with Substituted Phenolic Aldehydes

AldehydeAmineReaction ConditionsProductReference
Salicylaldehydeo-PhenylenediamineMethanol, RefluxN,N'-bis(salicylaldehyde)-o-phenylenediamine researchgate.net
5-Nitro-salicylaldehydeVarious DiaminesAlcoholNitro-Schiff bases researchgate.net
Isovanillin2-AminophenolMicrowave IrradiationPhenol-containing Schiff base nih.gov

Metal Complexation of Derived Ligands for Coordination Chemistry Studies

Schiff bases derived from phenolic compounds are excellent ligands for the formation of metal complexes due to the presence of both a phenolic oxygen and an imine nitrogen, which can act as coordination sites scientific.net. These ligands can form stable complexes with a variety of transition metal ions, leading to compounds with diverse geometries and potential applications in areas such as catalysis and materials science.

The coordination of metal ions with Schiff base ligands derived from substituted phenols has been extensively studied. In many cases, the phenolic oxygen and the azomethine nitrogen atoms are involved in the coordination to the metal center scientific.net. The resulting metal complexes often exhibit enhanced stability compared to the free ligands.

For example, Schiff bases derived from salicylaldehyde and its derivatives have been used to synthesize complexes with copper(II), cobalt(II), and nickel(II) nih.gov. Similarly, palladium(II) complexes have been prepared from Schiff bases derived from hydroxybenzaldehydes and aminopyrazoles mdpi.com. The coordination of the metal ion is typically confirmed by spectroscopic methods, such as FT-IR, where a shift in the C=N stretching frequency is observed upon complexation.

The geometry of the resulting metal complexes can vary depending on the metal ion and the specific structure of the Schiff base ligand. For instance, square-planar, tetrahedral, and octahedral geometries have been reported for various Schiff base metal complexes researchgate.netresearchgate.net.

Table 2: Examples of Metal Complexation with Schiff Bases Derived from Phenolic Aldehydes

Schiff Base Ligand (derived from)Metal IonResulting Complex TypePotential Coordination SitesReference
Salicylaldehyde and o-AminophenolCo(II), Cu(II), Rh(III)Mononuclear complexesPhenolic Oxygen, Imine Nitrogen researchgate.net
5-Nitro-salicylaldehyde and DiaminesCo(II)Neutral tetradentate N₂O₂ typePhenolic Oxygen, Azomethine Nitrogen researchgate.net
Hydroxybenzaldehydes and AminopyrazolesPd(II)Dimeric complexesImine Nitrogen, Pyrazole Nitrogen mdpi.com

The subsequent and crucial step in the proposed synthesis is the nitration of 5-hydroxymethyl-2-methoxyphenol. The nitration of guaiacol (B22219) (2-methoxyphenol), a closely related compound, has been shown to yield 4- and 6-nitroguaiacol, indicating that the nitro group is directed to the positions ortho and para to the hydroxyl group nih.govacs.org. Given the directing effects of the hydroxyl and methoxy groups on the aromatic ring of 5-hydroxymethyl-2-methoxyphenol, the introduction of a nitro group at the 4-position is a chemically reasonable transformation.

Further supporting this proposed route is the documented nitration of vanillin to produce 5-nitrovanillin guidechem.com. This reaction is carried out using cerium ammonium nitrate (B79036) as the nitrating agent in acetic acid, with polyethylene glycol as a phase transfer catalyst guidechem.com. This methodology provides a green and efficient alternative to traditional nitration methods that use strong acids and produce significant waste guidechem.com.

Therefore, a feasible synthetic approach to this compound would involve:

The reduction of isovanillin to 5-hydroxymethyl-2-methoxyphenol.

The subsequent nitration of 5-hydroxymethyl-2-methoxyphenol, likely at the 4-position, using a suitable nitrating agent.

Table 3: Proposed Synthetic Route for this compound

StepStarting MaterialReagents and ConditionsIntermediate/ProductRationale/Reference
1IsovanillinSodium borohydride in methanol5-hydroxymethyl-2-methoxyphenolReduction of an aldehyde to an alcohol nih.gov
25-hydroxymethyl-2-methoxyphenolNitrating agent (e.g., cerium ammonium nitrate)This compoundNitration of substituted phenols nih.govacs.orgguidechem.com

Advanced Spectroscopic Characterization of 5 Hydroxymethyl 2 Methoxy 4 Nitrophenol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. For 5-(hydroxymethyl)-2-methoxy-4-nitrophenol, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. Based on the analysis of similar substituted phenols, a predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit several key resonances.

The phenolic hydroxyl proton (-OH) is anticipated to appear as a broad singlet at a high chemical shift, typically in the range of 10-12 ppm, due to its acidic nature and potential for hydrogen bonding. The aromatic protons will present as two singlets, a consequence of their isolated positions on the benzene (B151609) ring. The proton at the C3 position is expected to be deshielded by the adjacent nitro group and appear at a higher frequency than the proton at the C6 position.

The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a doublet, coupled to the adjacent hydroxyl proton, though this coupling may not always be resolved and could present as a singlet. The hydroxyl proton of this group would also be observable. The methoxy (B1213986) group (-OCH₃) protons will characteristically appear as a sharp singlet at a lower frequency.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Phenolic OH~11.0Broad Singlet
Ar-H (C3)~8.0Singlet
Ar-H (C6)~7.0Singlet
-CH₂OH~4.5Singlet/Doubtlet
-CH₂OH~5.5Singlet/Triplet
-OCH₃~3.9Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) provides insight into the carbon skeleton of a molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents.

The carbon atom bearing the hydroxyl group (C1) and the carbon with the nitro group (C4) are expected to be significantly downfield due to the electron-withdrawing effects of these substituents. Conversely, the carbon with the electron-donating methoxy group (C2) will be shifted upfield. The remaining aromatic carbons (C3, C5, and C6) will have chemical shifts determined by the combined electronic effects of the substituents. The carbon of the hydroxymethyl group (-CH₂OH) and the methoxy group (-OCH₃) will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-OH)~150
C2 (-OCH₃)~145
C3~115
C4 (-NO₂)~140
C5 (-CH₂OH)~125
C6~110
-CH₂OH~60
-OCH₃~56

Investigation of Tautomeric Equilibria in Related Phenolic Schiff Bases

Phenolic Schiff bases, which are analogs of the title compound, can exist in two tautomeric forms: the phenol-imine form and the keto-amine form. This equilibrium is influenced by factors such as the solvent and the electronic nature of substituents on the aromatic ring. NMR spectroscopy is a powerful technique to study this phenomenon.

In solution, a rapid equilibrium between the two tautomers often leads to averaged NMR signals. However, by using variable temperature NMR studies, it is sometimes possible to slow down the interchange and observe the individual tautomers. The chemical shifts of the protons and carbons involved in the tautomerism, particularly the phenolic proton and the imine carbon, are sensitive to the position of the equilibrium. For instance, a shift in the equilibrium towards the keto-amine form is typically accompanied by a downfield shift of the imine carbon signal and an upfield shift of the phenolic carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule through the analysis of their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional moieties.

The O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups will appear as a broad band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are strong and will appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching of the phenol (B47542) and ether linkages will be observed in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ range.

Predicted FT-IR Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H Stretch (Phenolic & Alcoholic)3200-3600 (broad)
Aromatic C-H Stretch3000-3100
Asymmetric NO₂ Stretch~1530
Symmetric NO₂ Stretch~1350
C-O Stretch (Phenol, Ether)1200-1300
Aromatic C=C Stretch1450-1600

Raman Spectroscopy for Complementary Vibrational Analysis in Related Systems

Raman spectroscopy provides complementary information to FT-IR. In nitrophenol analogs, the symmetric stretching vibration of the nitro group often gives a strong and characteristic Raman signal. This technique is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. For instance, in p-nitrophenol, the symmetric NO₂ stretch is a prominent feature in the Raman spectrum. Resonance Raman spectroscopy, where the excitation wavelength is chosen to be close to an electronic absorption band of the molecule, can be used to selectively enhance the vibrations of specific parts of the molecule, such as the nitroaromatic chromophore.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For aromatic compounds like nitrophenols, the absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The specific wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The electronic spectra of nitrophenol derivatives are dominated by two primary types of electronic transitions: π→π* (pi to pi-star) and n→π* (n to pi-star). libretexts.org The aromatic ring and the nitro group (NO₂) constitute a conjugated π-electron system.

π→π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In aromatic systems, these transitions typically result in strong absorption bands. For instance, in nitrophenols, a charge-transfer process from the phenol ring to the nitro group contributes to these transitions. nih.gov The presence of substituent groups like hydroxyl (-OH) and methoxy (-OCH₃) act as auxochromes, modifying the energy of these transitions and shifting the absorption maxima (λmax). docbrown.info

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the nitro group, to a π* antibonding orbital. youtube.com These transitions are generally lower in energy and have lower intensity compared to π→π* transitions. researchgate.net In some nitroaromatic compounds, the n→π* transition band can be observed as a shoulder on the main π→π* absorption peak or may be obscured by it. researchgate.netacs.org

Studies on analogous compounds, such as 4-nitrophenol (B140041), show a strong absorption band around 317-320 nm in neutral or acidic solutions, which is attributed to a π→π* transition. researchgate.netresearchgate.net Another analog, 3-nitrophenol, displays a λmax at 275 nm and a second one at 340 nm, with the latter's absorption tail extending into the visible region. docbrown.info For 2-nitrophenol, calculations have attributed the absorption peak at 351 nm to the S₀–S₁ transition (π→π*). nih.gov The specific λmax values for this compound would be influenced by the combined electronic effects of its hydroxyl, methoxy, and hydroxymethyl substituents.

Table 1: UV-Vis Absorption Maxima (λmax) for Nitrophenol Analogs

Compound Solvent/Condition λmax (nm) Transition Type (Assignment) Reference(s)
Phenol - 275 π→π* docbrown.info
3-Nitrophenol Organic Solvent 275, 340 π→π* docbrown.info
4-Nitrophenol Aqueous (Acidic) 317 π→π* researchgate.netresearchgate.net
4-Nitrophenolate (B89219) Aqueous (Basic) 400 π→π* researchgate.netresearchgate.net
2-Nitrophenol Aqueous (Acidic) 351 π→π* (S₀–S₁) nih.gov

Note: This table is interactive. You can sort and filter the data.

The UV-Vis spectra of nitrophenols are highly sensitive to their chemical environment, particularly pH. acs.org This sensitivity forms the basis for their use in sensing applications. The phenolic hydroxyl group is acidic and can be deprotonated in basic solutions to form a phenolate (B1203915) ion. This deprotonation extends the conjugated system of the chromophore, leading to a significant bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect). acs.orgrsc.org

For example, the absorption maximum of 4-nitrophenol shifts from approximately 317 nm in acidic or neutral solution to about 400 nm upon formation of the 4-nitrophenolate ion in a basic solution. researchgate.netresearchgate.netmetrohm.com This distinct color change from colorless to yellow is a clear visual indicator of the pH change. metrohm.com Similar pH-dependent spectral shifts are observed for other nitrophenols. nih.govrsc.org This property allows these compounds to be used as pH indicators and in the development of optical sensors for monitoring environmental or biological systems. rsc.org The photodegradation of nitrophenols, which can be monitored by changes in their UV-Vis absorbance, is also influenced by the solvent environment, with different degradation rates and pathways observed in aqueous versus organic solvents. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₉NO₅), the calculated molecular weight is approximately 199.16 g/mol . In a mass spectrum, this would correspond to the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 199.

Electron impact (EI) ionization is a common method that leads to extensive fragmentation, providing a "fingerprint" for the molecule. libretexts.org The fragmentation of nitrophenol analogs typically involves several characteristic pathways: libretexts.orgresearchgate.net

Loss of NO₂: Cleavage of the C-N bond results in the loss of a nitro group (mass = 46), leading to a fragment ion [M-46]⁺.

Loss of NO: A rearrangement can lead to the loss of nitric oxide (mass = 30), giving an [M-30]⁺ fragment.

Loss of Hydroxyl/Alkoxy Groups: Cleavage of bonds associated with hydroxyl or methoxy groups can occur. For example, loss of a methyl radical (•CH₃, mass = 15) from the methoxy group or loss of a hydroxyl radical (•OH, mass = 17) can be observed.

Ring Fragmentation: Further fragmentation of the aromatic ring can lead to smaller ions, such as the loss of carbon monoxide (CO, mass = 28). researchgate.net

Analysis of related compounds like o-, m-, and p-nitrophenol (all with m/z 139) shows common fragments at m/z 109 (loss of NO), 93 (loss of NO₂), and 65, though the relative abundances of these fragments vary between isomers, helping to distinguish them. libretexts.org For 2-methoxy-5-nitrophenol (B41512) (m/z 169), prominent fragments are observed at m/z 153, 138, and 123. nih.gov Based on these patterns, the mass spectrum of this compound is expected to show a molecular ion peak at m/z 199 and key fragment ions corresponding to the loss of NO₂, NO, CH₂OH, and other small neutral molecules.

Table 2: Predicted and Observed Mass Spectrometry Fragments for Nitrophenol Analogs

Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z) Interpretation of Fragments Reference(s)
p-Nitrophenol 139 109, 93, 65 [M-NO]⁺, [M-NO₂]⁺, [C₅H₅]⁺ libretexts.org
o-Nitrophenol 139 122, 109, 81, 65 [M-OH]⁺, [M-NO]⁺, [M-NO-CO]⁺, [C₅H₅]⁺ libretexts.orgresearchgate.net
2-Methoxy-5-nitrophenol 169 153, 138, 123 [M-O]⁻, [M-H-NO]⁻, [M-NO₂]⁻ (MS-MS data) nih.gov

| This compound | 199 (Predicted) | 169, 153, 152 | [M-CH₂O]⁺, [M-NO₂]⁺, [M-H-NO₂]⁺ (Predicted) | |

Note: This table is interactive. You can sort and filter the data.

X-ray Diffraction (XRD) and Crystallographic Analysis of Related Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid and provides precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available, analysis of closely related nitrophenol structures reveals common structural motifs. nih.govnih.gov

Crystal structures of nitrophenol derivatives are heavily influenced by hydrogen bonding and π-π stacking interactions. nih.gov

Hydrogen Bonding: The hydroxyl and nitro groups are excellent hydrogen bond donors and acceptors. In many nitrophenol analogs, a strong intramolecular hydrogen bond is formed between the phenolic hydroxyl group and an oxygen atom of an adjacent nitro group, creating a stable six-membered ring motif known as S(6). nih.gov Intermolecular hydrogen bonds, often involving the nitro groups and hydroxyl groups of neighboring molecules, are crucial in building the extended crystal lattice. nih.govnih.gov

For example, the crystal structure of 4-allyl-2-methoxy-6-nitrophenol features both intramolecular O-H···O hydrogen bonds and intermolecular C-H···O hydrogen bonds, in addition to π-π stacking. nih.gov Studies on the polymorphs of p-nitrophenol and m-nitrophenol have also detailed the complex network of hydrogen bonds that dictate their crystal packing. nih.gov A crystallographic analysis of 2-aminopyridinium 4-nitrophenolate 4-nitrophenol found that it crystallizes in a noncentrosymmetric space group, a property of interest for nonlinear optical materials. researchgate.net

Table 3: Crystallographic Data for Related Nitrophenol Structures

Compound Formula Crystal System Space Group Key Interactions Reference(s)
p-Nitrophenol (α form) C₆H₅NO₃ Monoclinic P2₁/n Hydrogen bonding, π-π stacking nih.gov
m-Nitrophenol (form I) C₆H₅NO₃ Monoclinic P2₁/c Hydrogen bonding nih.gov
4-Allyl-2-methoxy-6-nitrophenol C₁₀H₁₁NO₃ Monoclinic P2₁/c Intramolecular O-H···O bonds, π-π stacking nih.gov

Note: This table is interactive. You can sort and filter the data.

Table of Mentioned Compounds

Compound Name
This compound
2-Aminopyridinium 4-nitrophenolate 4-nitrophenol
2-Methoxy-5-nitrophenol
2-Nitrophenol
3-Nitrophenol
4-Allyl-2-methoxy-6-nitrophenol
4-Nitrophenol
Carbon monoxide
m-Nitrophenol
Nitric oxide
o-Nitrophenol
p-Nitrophenol

Computational and Theoretical Investigations on 5 Hydroxymethyl 2 Methoxy 4 Nitrophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine various molecular properties of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

While specific DFT optimization data for this compound is not extensively published, the crystal structure of the parent compound, 5-hydroxymethyl-2-methoxyphenol, provides an experimental reference for the core geometry. In this related structure, the methoxy (B1213986) group is nearly coplanar with the benzene (B151609) ring, while the hydroxymethyl group is significantly twisted out of the plane.

DFT calculations, often using a basis set like 6-311++G(d,p), would refine this geometry for this compound. The introduction of the electron-withdrawing nitro (NO₂) group at position 4 would be expected to influence the electronic distribution and, consequently, the bond lengths and angles of the benzene ring. The planarity of the molecule and the orientation of the functional groups (hydroxyl, methoxy, and hydroxymethyl) are key conformational aspects that would be determined.

Table 1: Selected Experimental Crystal Structure Data for the Related Compound 5-hydroxymethyl-2-methoxyphenol This table presents geometric parameters from the crystallographic analysis of a related compound to provide a baseline for understanding the likely geometry.

ParameterAtom Pair/TripletValue
Bond Length C3-C41.385 Å
C4-C51.390 Å
C5-C61.391 Å
C6-C71.378 Å
Bond Angle C4-C5-C6119.8°
C5-C6-C7120.5°
Dihedral Angle Benzene Ring / Methoxy Group4.0°
Benzene Ring / Hydroxymethyl Group74.51°
Source: Adapted from Acta Cryst. (2015). E71, o540–o541.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. The frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical method, allowing for a direct comparison with experimental FT-IR and Raman spectra.

For this compound, key vibrational modes would include:

O-H Stretching: The phenolic and alcoholic O-H groups would exhibit characteristic stretching vibrations, typically in the high-frequency region of 3200-3700 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methoxy and hydroxymethyl groups are found at slightly lower wavenumbers (2850-3000 cm⁻¹).

NO₂ Vibrations: The nitro group has characteristic symmetric and asymmetric stretching modes, typically appearing in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-O Stretching: The C-O stretches from the ether, phenol (B47542), and alcohol functionalities would be visible in the fingerprint region (1000-1300 cm⁻¹).

A strong agreement between the scaled theoretical vibrational frequencies and those obtained experimentally serves to validate the accuracy of the computed minimum-energy structure.

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it can be more easily polarized and can readily donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the electron-donating hydroxyl and methoxy groups. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing nitro group. The energy gap helps quantify the molecule's electrophilicity and nucleophilicity. Global reactivity descriptors can be calculated from the HOMO and LUMO energies.

Table 2: Frontier Molecular Orbital Parameters and Their Significance

ParameterFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Electronegativity (χ) (I + A) / 2Measures the power of an atom/group to attract electrons.
Source: Adapted from principles of FMO theory.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and intramolecular interactions, such as hyperconjugation. This analysis delocalizes the electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors) and quantifies the stabilization energy (E²) associated with these interactions.

In this compound, significant intramolecular interactions would include:

Delocalization of lone pair electrons from the oxygen atoms of the hydroxyl, methoxy, and nitro groups into the antibonding π* orbitals of the benzene ring.

Charge transfer from the π orbitals of the benzene ring to the antibonding orbitals of the nitro group.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution across a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-poor regions. This map is invaluable for predicting how a molecule will interact with other species and for identifying sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would be concentrated around the highly electronegative oxygen atoms of the nitro group and the phenolic hydroxyl group. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): This region, indicating a deficiency of electrons, would be located around the hydrogen atoms, particularly the acidic phenolic hydrogen.

Neutral Potential (Green): This color represents regions of near-zero potential, typically found over the carbon framework of the benzene ring.

Quantum Chemical Calculational Studies for Electronic Properties

Key electronic properties that would be calculated for this compound include:

Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

Total Energy: The calculated total energy of the optimized structure corresponds to the molecule's stability at 0 Kelvin.

These calculated properties are essential for understanding the molecule's intermolecular interactions and its behavior in different chemical environments.

Structure-Activity Relationship (SAR) Predictions based on Computational Models in Related Compounds

Computational modeling has become an indispensable tool in medicinal chemistry and drug discovery for predicting the biological activity of compounds based on their molecular structure. While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available research, the principles and methodologies can be understood by examining computational models applied to related phenolic and nitrophenolic compounds. These models help to elucidate the structural features that are critical for a molecule's biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a primary computational method used in these predictions. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

Key molecular descriptors relevant to phenolic compounds like this compound often include:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For nitrophenols, the electron-withdrawing nature of the nitro group and the electron-donating effects of hydroxyl and methoxy groups significantly influence the electronic distribution and, consequently, the molecule's reactivity and interaction with biological targets.

Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, and surface area. The arrangement of substituents on the benzene ring affects how the molecule can fit into a receptor's binding site.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. It plays a crucial role in how a compound is absorbed, distributed, metabolized, and excreted (ADME properties).

Topological Descriptors: These are numerical indices that describe the connectivity of atoms within a molecule.

Table 1: Common Computational Methods and Descriptors in SAR Studies

Methodology Description Commonly Used Descriptors Potential Application to Phenolic Compounds
QSAR Establishes a quantitative relationship between molecular structure and biological activity.Electronic, Steric, Hydrophobic, TopologicalPredicting antioxidant, antimicrobial, or enzyme inhibitory activity.
Machine Learning Utilizes algorithms to learn from data and make predictions.Same as QSARClassifying compounds as active or inactive; predicting potency.
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other.3D structure of the ligand and targetInvestigating interactions with protein targets like enzymes or receptors.

Simulation of Spectroscopic Parameters (e.g., NMR and UV-Vis)

Computational chemistry offers powerful methods for simulating spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds and provide insights into their electronic properties. Density Functional Theory (DFT) is a widely used quantum mechanical method for these simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation:

The theoretical calculation of NMR chemical shifts (δ) is a valuable tool for confirming the structure of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is one of the most common approaches for calculating nuclear magnetic shielding tensors. researchgate.net The chemical shifts are then determined by referencing the calculated shielding values to that of a standard compound, typically tetramethylsilane (B1202638) (TMS).

For a molecule such as this compound, DFT calculations would begin with the optimization of its 3D geometry. Following this, the GIAO method would be applied to predict the ¹H and ¹³C chemical shifts. The accuracy of these predictions is highly dependent on the choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). nih.gov Solvation effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions. researchgate.net

Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for a Phenolic Compound using DFT

Atom Calculated ¹H Chemical Shift (ppm) Atom Calculated ¹³C Chemical Shift (ppm)
H (hydroxyl)9.5 - 10.5C (hydroxyl)150 - 160
H (aromatic)6.5 - 8.0C (methoxy)145 - 155
H (hydroxymethyl)4.5 - 5.0C (nitro)135 - 145
H (methoxy)3.8 - 4.2C (aromatic)110 - 130
C (hydroxymethyl)60 - 70
C (methoxy)55 - 65

Note: These are representative ranges for similar structures and actual values would require specific calculations.

UV-Vis Spectroscopy Simulation:

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra, such as UV-Vis spectra. mdpi.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. rsc.org

The simulation of the UV-Vis spectrum for this compound would involve calculating the electronic transitions, which are typically of π → π* and n → π* character for aromatic compounds with heteroatoms. researchgate.net The calculations would reveal the λmax values and help in assigning the observed experimental absorption bands to specific electronic transitions within the molecule. For example, TD-DFT calculations on similar nitrophenol derivatives have successfully predicted their absorption maxima. researchgate.net The choice of solvent in the computational model is crucial as it can significantly influence the positions of the absorption bands. mdpi.com

These computational simulations of spectroscopic parameters are not only crucial for structural verification but also provide fundamental information about the electronic structure of the molecule, which is intrinsically linked to its reactivity and potential biological activity.

Biological Activity and Mechanistic Studies in Vitro Research Focus

Antimicrobial Efficacy Investigations

The antimicrobial potential of nitrophenol derivatives has been a subject of considerable scientific inquiry. These investigations often reveal that the presence and position of the nitro group, along with other functional moieties, are critical determinants of their activity.

Research into nitro-containing compounds has demonstrated their efficacy against a variety of bacteria. encyclopedia.pub The general mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell, which generates toxic intermediates like nitroso and superoxide (B77818) species. These reactive species can then covalently bind to essential biomolecules such as DNA, leading to cellular damage and death. encyclopedia.pub For instance, 5-nitroimidazole derivatives require intracellular reduction to form a short-lived but crucial nitro anion radical (NO2−) to exert their antimicrobial effects. encyclopedia.pub

Studies on specific nitrophenol derivatives have provided further insights. For example, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol has shown notable antibacterial activity against both clinical isolates and type strains of Moraxella catarrhalis, with a minimum inhibitory concentration (MIC) of 11 µM. nih.gov Similarly, nitro derivatives synthesized through oxa-Michael-aldol condensation, especially those with some degree of halogenation, have exhibited MIC values in the range of 15.6–62.5 μg/mL against Staphylococcus aureus. encyclopedia.pub

Naturally occurring phenols and their derivatives, such as thymol, carvacrol, and eugenol, are also known for their antimicrobial properties against both planktonic cells and biofilms. frontiersin.orgnih.gov Modifications to these structures, like the introduction of allyl groups, have been shown to increase their potency against planktonic cells. frontiersin.org

Compound/DerivativeTarget MicroorganismObserved Activity (MIC)Reference
2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11 µM nih.gov
Halogenated nitro derivativesStaphylococcus aureus15.6–62.5 μg/mL encyclopedia.pub
Thymol and Carvacrol Allyl DerivativesPlanktonic BacteriaIncreased potency compared to parent compounds frontiersin.org

The antifungal properties of nitrophenol derivatives are also well-documented. A study on 2-amino-4-nitrophenol (B125904) and its derivatives, where the hydrogen atom in the amino group was replaced by various organic radicals, demonstrated their fungicidal effects. researchgate.net Similarly, a series of 1,3-dihalogeno-5-nitrobenzenes and 2,6-dihalogeno-4-nitroanilines were tested for their fungitoxicity against several fungal species, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov Compounds like 1,3-dichloro-5-nitrobenzene showed sufficient activity to warrant further investigation. nih.gov

Natural sources also provide potent antifungal nitro compounds. For instance, 2-(4-methoxyphenyl)-1-nitroethane, isolated from skunk cabbage leaves, has shown antifungal activity against Fusarium oxysporum and Cladosporium herbarum. nih.gov Phenolic compounds from sources like grapevine have also demonstrated significant antifungal effects against various human and plant pathogens. mdpi.commdpi.com For example, extracts from unripe grapes were effective against Trichophyton species. mdpi.com

Compound/Derivative ClassTarget FungiKey FindingsReference
2-Amino-4-nitrophenol derivativesNot specifiedDemonstrated fungicidal effects. researchgate.net
1,3-Dihalogeno-5-nitrobenzenesAspergillus niger, Trichophyton mentagrophytesSufficient activity for further study. nih.gov
2-(4-methoxyphenyl)-1-nitroethaneFusarium oxysporum, Cladosporium herbarumShowed antifungal properties. nih.gov
Grapevine Phenolic ExtractsTrichophyton spp., Aspergillus spp.Effective against various fungal pathogens. mdpi.commdpi.com

The relationship between the chemical structure of nitrophenols and their antimicrobial activity is a critical area of study. The antimicrobial action of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group. researchgate.net However, quantitative structure-activity relationship (QSAR) studies on nitrofuran derivatives suggest that while this reduction is necessary, it may not be the rate-determining step for their antibacterial activity. researchgate.net

For phenolic compounds in general, factors such as the number and position of hydroxyl and methoxy (B1213986) groups influence their antimicrobial efficacy. nih.gov Interestingly, a trend of slightly decreased antimicrobial efficacy has been observed with an increased number of these groups. nih.gov The hydrophobicity of the molecule also plays a significant role. mdpi.com For antimicrobial peptides and their synthetic mimics (peptoids), a balance of hydrophobicity, cationic character, and amphipathicity is crucial for their activity. mdpi.com

Antioxidant Potential and Radical Scavenging Mechanisms (Drawing from Nitrone and Phenolic Antioxidant Research)

Phenolic compounds are renowned for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. jscholarpublishers.com This activity is closely related to their redox properties and their capacity to donate a hydrogen atom or an electron to neutralize reactive oxygen species. jscholarpublishers.comresearchgate.net The number and position of hydroxyl groups, as well as other substituents on the aromatic ring, are key determinants of their antioxidant behavior. frontiersin.org For instance, an increasing number of hydroxyl groups generally leads to an enhanced antioxidant effect. frontiersin.org

Nitrone compounds also exhibit antioxidant potential, mainly through their action as radical scavengers. nih.govresearchgate.net However, the presence of electron-withdrawing groups, such as a nitro group, can decrease their antioxidant activity. nih.gov The antioxidant capacity of 2-methoxyphenols has been evaluated using methods like the DPPH radical-scavenging activity assay. nih.gov Furthermore, compounds like 2-methoxy-4-vinylphenol, found in natural sources, possess anti-inflammatory and antioxidant properties. researchgate.netnih.govresearchgate.net

Enzymatic Interactions and Substrate Specificity (e.g., Sulfotransferase (SULT1A1) Dependence in Related Antitumor Agents)

Nitrophenolic compounds can interact with various enzyme systems in the body. A key enzyme family in this context is the sulfotransferases (SULTs), which are involved in the metabolism of a wide range of phenolic xenobiotics. nih.gov Human phenol (B47542) sulfotransferase SULT1A1, in particular, has a broad substrate specificity and is crucial for detoxification processes. nih.gov

p-Nitrophenol is a known substrate for SULT1A1, and its sulfonation is a commonly used method to assay the enzyme's activity. nih.gov Interestingly, some substrates can also act as inhibitors of SULT1A1. nih.gov The kinetic mechanisms of SULTs are complex, and substrate inhibition is a common feature. nih.gov Certain non-steroidal anti-inflammatory drugs have been shown to inhibit SULT1A1, with the mechanism often being non-competitive or partial non-competitive with respect to both the phenolic substrate and the cofactor PAPS. nih.gov This suggests that these inhibitors bind in a way that prevents catalysis without affecting the substrate's binding to the enzyme. nih.gov

Molecular Mechanisms of Biological Action (e.g., Carbocation Generation in Sulfonated Analogs)

The biological actions of nitrophenol derivatives can be mediated through various molecular mechanisms. For many nitroaromatic antimicrobial agents, the mechanism involves bioreductive activation to produce cytotoxic reactive species. encyclopedia.pub

In the context of antitumor activity, certain sulfonated analogs of phenolic compounds are known to act as prodrugs that are activated by sulfotransferases. The sulfonation of a benzylic hydroxyl group can lead to the formation of an unstable sulfate (B86663) ester. This ester can then undergo spontaneous heterolytic cleavage to generate a reactive carbocation. This carbocation is a potent electrophile that can form covalent adducts with cellular macromolecules like DNA and proteins, ultimately leading to cytotoxicity. This mechanism has been proposed for certain antitumor agents and highlights the role of enzymatic activation in the biological effects of these compounds.

Advanced Applications in Materials Science and Chemical Sensing Non Medical

Chemo/Biosensing Applications of Related Schiff Bases and Phenolic Derivatives

Schiff bases, formed through the condensation of a primary amine with an aldehyde or ketone, are a versatile class of compounds known for their applications in sensing. atlantis-press.com The phenolic and nitro-substituted aromatic core of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol makes its Schiff base derivatives particularly promising for chemo/biosensing. These derivatives can act as receptors for various analytes, with the binding event being transduced into a measurable signal, often a change in color or fluorescence. avesis.networkresearchgate.net

Anion Sensing Mechanisms and Performance

Schiff bases derived from phenolic compounds can act as effective anion sensors. dergipark.org.tr The sensing mechanism often relies on the formation of hydrogen bonds between the phenolic hydroxyl group of the Schiff base and the target anion. This interaction can be fine-tuned by the electronic properties of the substituents on the aromatic ring. The presence of a nitro group, as in the case of derivatives of this compound, can enhance the acidity of the phenolic proton, thereby promoting stronger hydrogen bonding with anions.

Upon anion binding, a color change is often observed, which can be detected by the naked eye or quantified using UV-Vis spectroscopy. dergipark.org.tr This chromogenic response is typically due to the deprotonation of the phenolic group or changes in the intramolecular charge transfer (ICT) characteristics of the molecule upon anion complexation. For instance, a benzothiazole-based Schiff base has demonstrated selective colorimetric and fluorescent sensing of anions like fluoride (B91410) (F-), cyanide (CN-), acetate (B1210297) (AcO-), and dihydrogen phosphate (B84403) (H2PO4-). avesis.networkdergipark.org.tr The binding strength with different anions can vary, leading to a selective response. dergipark.org.tr

Macrocyclic polyphenolic compounds, such as resorcin nih.govarenes, serve as another example of multidentate anion receptors. rsc.org Their binding mechanisms involve the use of hydroxyl groups and C-H atoms to chelate anions. rsc.org This highlights the potential for designing complex phenolic structures for selective anion recognition.

Optical Sensing Strategies Utilizing Chromogenic Responses

The chromogenic, or color-changing, properties of nitrophenolic compounds and their derivatives are central to their application in optical sensing. nih.gov The change in color upon interaction with an analyte allows for simple and rapid visual detection. This is particularly advantageous for the development of disposable test strips and portable sensing devices. mdpi.com

Schiff bases can be designed to exhibit "turn-off" or "turn-on" fluorescence responses. nih.govrsc.org In a "turn-off" sensor, the fluorescence of the compound is quenched upon binding to the analyte. nih.gov Conversely, a "turn-on" sensor shows an increase in fluorescence intensity. rsc.org These changes are often attributed to mechanisms like chelation-enhanced fluorescence (CHEF), internal charge transfer (ICT), or Förster resonance energy transfer (FRET). nih.govrsc.orgacs.org

The development of Schiff base sensors for metal ions has been extensively studied, and the principles can be extended to anion sensing. researchgate.net For example, a thiophene-based Schiff base has been utilized as a "turn-on" fluorescent sensor for mercury ions. rsc.org Similarly, a polymer-inclusion membrane incorporating a Schiff base has been designed as a disposable optical sensor for cadmium ions, where the complex formation leads to a color change. mdpi.com

Development of Novel Organic Reagents for Advanced Analytical Systems

The reactivity of the functional groups in this compound allows for its use as a starting material in the synthesis of novel organic reagents for various analytical applications. researchgate.net Derivatization is a common strategy to enhance the detectability of analytes in techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net By reacting with a target molecule, a derivative of this compound could introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group), thereby facilitating its detection. researchgate.net

Nitrophenols themselves are important analytes and have been the subject of methods developed for their detection in various matrices. chromatographyonline.com For instance, HPLC methods have been established for the determination of phenol (B47542) and nitrophenols in water samples. chromatographyonline.com Furthermore, the unique spectral properties of nitrophenols, which change with pH, have been exploited for their quantification in enzymatic assays. nih.gov

The development of electrochemical sensors for phenolic compounds is another active area of research. mdpi.com Carbon-based materials are often used to create electrodes for the sensitive and selective detection of these compounds. mdpi.com The electrochemical properties of this compound could be harnessed in the design of such sensors.

Potential in Functional Materials Design (e.g., Non-Linear Optics properties in related compounds)

Schiff bases and other organic compounds with donor-π-acceptor (D-π-A) structures are known to exhibit significant non-linear optical (NLO) properties. nih.govrsc.org These materials can alter the properties of light passing through them and have potential applications in technologies like optical computing, data storage, and telecommunications. rsc.orgresearchgate.net The molecular structure of Schiff bases derived from this compound, featuring an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group connected by a conjugated system, fits the D-π-A design principle.

The NLO response of a material is related to its molecular hyperpolarizability. Studies on various Schiff bases have shown that their NLO properties can be tuned by modifying their molecular architecture and the nature of their substituents. researchgate.net For example, the second harmonic generation (SHG) efficiency of some 4-amino antipyrine (B355649) Schiff bases was found to be significantly higher than that of the standard reference material, potassium dihydrogen phosphate (KDP). nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes for 5-(hydroxymethyl)-2-methoxy-4-nitrophenol

The development of environmentally friendly and efficient methods for synthesizing this compound is a primary area for future research. Traditional nitration methods often rely on harsh conditions and produce a mixture of isomers, leading to waste and purification challenges. Future synthetic strategies are expected to focus on green chemistry principles to improve sustainability and selectivity.

One promising approach involves the use of solid acid catalysts, which can offer high selectivity and can be easily recovered and reused. Another avenue of exploration is the optimization of reaction conditions by controlling physical parameters such as temperature and the concentration of nitric acid. This method has been shown to be an economical and environmentally cleaner route for the synthesis of other nitrophenols, as it can reduce the need for catalysts and organic solvents. cdc.govnih.gov

Furthermore, the application of continuous flow chemistry presents a significant opportunity to enhance the safety and efficiency of the nitration process. scbt.com Flow reactors allow for precise control over reaction parameters, leading to improved yields and purity. Biocatalysis, utilizing enzymes to perform specific chemical transformations, also represents a frontier in the sustainable synthesis of nitrophenols and their derivatives. nih.gov Research into enzymes that can selectively nitrate (B79036) phenolic compounds could lead to highly efficient and environmentally benign production methods.

Synthesis ApproachPotential AdvantagesKey Research Focus
Solid Acid Catalysis High selectivity, catalyst reusability, reduced waste.Development of novel catalysts tailored for regioselective nitration of substituted phenols.
Controlled Physical Parameters Economical, reduced use of solvents and catalysts. cdc.govnih.govOptimization of temperature, pressure, and reactant concentrations for maximal yield and purity.
Continuous Flow Chemistry Enhanced safety, improved process control, higher efficiency. scbt.comDesign and implementation of flow reactor systems for the continuous production of the target compound.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. nih.govDiscovery and engineering of enzymes capable of regioselective nitration.

Integrated Computational-Experimental Approaches for Comprehensive Mechanistic Elucidation

A synergistic approach that combines computational modeling with experimental validation is crucial for a deep understanding of the reaction mechanisms and properties of this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. acs.org

Future research should employ DFT to model the electrophilic nitration of the precursor, 5-(hydroxymethyl)-2-methoxyphenol, to predict the regioselectivity and to elucidate the reaction pathway, including the identification of transition states and intermediates. nih.gov Such computational studies can help in optimizing reaction conditions to favor the formation of the desired 4-nitro isomer.

Moreover, computational methods can be used to predict a range of molecular properties, including ionization potential, electron affinity, and HOMO-LUMO energy gaps, which are crucial for understanding the compound's reactivity and potential applications. scbt.com These theoretical predictions can then be correlated with experimental data from techniques such as FT-IR, NMR, and UV-Vis spectroscopy to provide a comprehensive and validated understanding of the molecule's behavior. acs.org This integrated approach will accelerate the discovery of new applications and the design of derivatives with tailored properties.

Development of Advanced Structure-Activity Relationships for Targeted Biological and Materials Applications

The unique arrangement of functional groups on the this compound ring suggests a high potential for diverse biological activities and applications in materials science. The nitro group, in particular, is a well-known pharmacophore and is present in numerous compounds with antibacterial, antifungal, and antiprotozoal properties. nih.govnih.govresearchgate.net

Future research should focus on establishing detailed structure-activity relationships (SAR) for this compound and its derivatives. This will involve synthesizing a library of related molecules with systematic variations in the substituent groups and screening them for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. tandfonline.com For instance, the presence of both a hydroxyl and a nitro group on the phenolic ring could be explored for potential antioxidant or radical scavenging properties.

In the realm of materials science, nitrophenols have been investigated for their use in the synthesis of polymers, dyes, and as components in functional materials. The potential of this compound and its derivatives in areas such as nonlinear optics, corrosion inhibition, and the development of novel sensors should be systematically explored. The hydroxymethyl group offers a reactive site for further functionalization, opening up possibilities for creating advanced materials with tailored properties. researchgate.net

Investigation into Photocatalytic or Electrochemical Properties of Related Nitrophenols

The photocatalytic and electrochemical behavior of nitrophenols is an area of intense research, with applications ranging from environmental remediation to chemical sensing. Future studies should extend these investigations to this compound and its isomers to explore their potential in these fields.

The photocatalytic degradation of nitrophenols is a key technology for treating contaminated water. Research into the photocatalytic behavior of this specific compound could reveal its susceptibility to degradation and the potential for its complete mineralization into harmless substances. Understanding the degradation pathways and identifying any intermediate products will be crucial for developing effective environmental remediation strategies.

In the field of electrochemistry, nitrophenols can be detected with high sensitivity using modified electrodes. The unique electronic properties conferred by the combination of substituents in this compound may lead to the development of highly selective and sensitive electrochemical sensors for its detection in various matrices. Furthermore, studying the redox properties of this compound could unveil its potential applications in electrocatalysis or as a redox mediator in various chemical processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(hydroxymethyl)-2-methoxy-4-nitrophenol, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a phenolic precursor (e.g., 2-methoxy-4-nitrophenol) and introduce the hydroxymethyl group via Friedel-Crafts alkylation or electrophilic substitution.
  • Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove byproducts.
  • Step 3 : Verify purity (>98%) via HPLC (C18 column, UV detection at 254 nm) and confirm structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques characterize this compound’s structural features?

  • Key Techniques :

  • NMR : 1^1H NMR to identify aromatic protons (δ 6.5–8.5 ppm), methoxy (δ ~3.8 ppm), and hydroxymethyl (δ ~4.5 ppm) groups.
  • IR : Detect O–H (3200–3600 cm1^{-1}), nitro (1520–1350 cm1^{-1}), and C–O–C (1250 cm1^{-1}) stretches.
  • MS/MS Fragmentation : Use LC-HRMS to observe fragment ions (e.g., loss of –NO2_2 or –CH2_2OH) for structural confirmation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly polar due to nitro and hydroxymethyl groups; soluble in DMSO, DMF, or ethanol. Test solubility gradients (e.g., 1–10 mM in DMSO for biological assays) .
  • Stability : Store at 2–8°C in amber vials to prevent photodegradation. Monitor stability via UV-Vis spectroscopy (absorbance decay at λmax ~300 nm) over 24–72 hours .

Q. What biological assays are suitable for studying its enzyme inhibition potential?

  • Assay Design :

  • Use β-glucosidase or β-galactosidase enzymes with 4-nitrophenyl glycoside substrates.
  • Measure inhibition via absorbance of released 4-nitrophenolate (λ = 405 nm).
  • Calculate IC50 values using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How does the nitro group influence reaction mechanisms in reduction or substitution reactions?

  • Mechanistic Insights :

  • The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the meta position.
  • For catalytic hydrogenation (H2_2, Pd/C), nitro reduces to amine, forming 5-(hydroxymethyl)-2-methoxy-4-aminophenol. Monitor reaction progress via TLC (Rf shift) and characterize products with 1^1H NMR .

Q. What are the photodegradation pathways of this compound under UV exposure?

  • Experimental Approach :

  • Expose aqueous solutions to UV-C (254 nm) and analyze degradation products via LC-MS/MS.
  • Expected pathways: Nitro group cleavage (yielding phenolic derivatives) or hydroxyl radical-mediated oxidation. Compare with reference standards (e.g., 2-methoxy-4-nitrophenol) .

Q. How can computational modeling predict its electronic properties or binding affinity?

  • Computational Workflow :

  • Perform DFT calculations (Gaussian 09) to optimize geometry and calculate HOMO-LUMO gaps.
  • Use molecular docking (AutoDock Vina) to predict binding to enzymes (e.g., cytochrome P450). Validate with experimental IC50 data .

Q. How should researchers address contradictions in reported solubility or reactivity data?

  • Resolution Strategies :

  • Replicate experiments under varying conditions (pH, temperature, solvents).
  • Use orthogonal methods (e.g., NMR for purity vs. HPLC for quantification).
  • Cross-reference with structurally similar nitrophenols (e.g., 4-nitrophenol sodium salt) .

Q. What toxicokinetic studies are needed to evaluate its metabolic fate in biological systems?

  • Study Design :

  • Conduct in vivo rodent studies with oral/dermal administration.
  • Analyze plasma and urine via LC-MS for metabolites (e.g., glucuronide conjugates).
  • Assess placental transfer using ex vivo human placental models .

Methodological Notes

  • Safety Precautions : Nitrophenols may be toxic; use PPE (gloves, goggles) and adhere to SDS guidelines for similar compounds (e.g., 4-nitrophenyl N-methoxycarbamate) .
  • Data Reproducibility : Include internal standards (e.g., deuterated analogs) in MS analyses to improve quantification accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(hydroxymethyl)-2-methoxy-4-nitrophenol
Reactant of Route 2
Reactant of Route 2
5-(hydroxymethyl)-2-methoxy-4-nitrophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.